2-Methyl-5-nitrobenzimidazole

Description

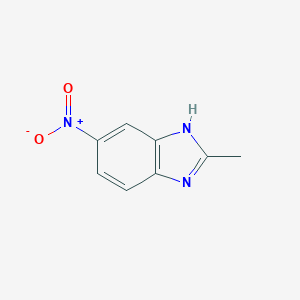

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRXTVLCZDPERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170778 | |

| Record name | Benzimidazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-40-1 | |

| Record name | 2-Methyl-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitrobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1792-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDP9EXS9EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-5-nitrobenzimidazole: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in drug development.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A methyl group is substituted at the second position of the imidazole ring, and a nitro group is attached to the fifth position of the benzene ring.

IUPAC Name: 2-methyl-5-nitro-1H-benzimidazole[1][2]

Due to tautomerism, this compound can also be named 2-methyl-6-nitro-1H-benzimidazole.[2][3] The chemical structure is depicted below:

Synonyms: 5-Nitro-2-methylbenzimidazole, 2-Methyl-6-nitrobenzimidazole[2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[3], NIST[2] |

| Molecular Weight | 177.16 g/mol | PubChem[3], NIST[2] |

| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |

| CAS Number | 1792-40-1 | PubChem[3], NIST[2] |

| InChI | InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | PubChem[3], NIST[2] |

| SMILES | CC1=NC2=CC=C(C=C2N1)--INVALID-LINK--[O-] | |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with acetic acid.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-nitro-o-phenylenediamine

-

Glacial acetic acid

-

Hydrochloric acid (4N)

-

Ammonium hydroxide solution

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (0.1 mol) and glacial acetic acid (0.12 mol) is prepared.

-

Reflux: The mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Neutralization: After completion of the reaction, the mixture is cooled to room temperature. The resulting solution is then carefully poured into a beaker containing cold water. The pH of the solution is adjusted to 7 by the slow addition of ammonium hydroxide solution.

-

Precipitation and Filtration: The solid product that precipitates out is collected by filtration using a Buchner funnel.

-

Washing: The crude product is washed thoroughly with cold water to remove any unreacted starting materials and impurities.

-

Recrystallization: The crude product is purified by recrystallization from ethanol to obtain pure this compound.

-

Drying and Characterization: The purified product is dried in a desiccator. The purity of the compound can be confirmed by determining its melting point and by spectroscopic techniques such as IR and NMR.

Biological Activities and Potential Applications

This compound and its derivatives have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development. The presence of the nitro group is often crucial for their pharmacological effects.

Antimicrobial and Antiparasitic Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic properties. The 5-nitrobenzimidazole scaffold is a key pharmacophore in several clinically used drugs. These compounds have shown efficacy against various bacteria, fungi, and protozoa.

Anticancer Activity

Recent studies have highlighted the potential of 5-nitrobenzimidazole derivatives as anticancer agents. Their proposed mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines. The electron-withdrawing nature of the nitro group is believed to play a significant role in their cytotoxic effects.

Antioxidant Activity

Some derivatives of 2-substituted-5-nitrobenzimidazole have been shown to possess antioxidant properties. They can scavenge free radicals, which are implicated in a variety of disease states, suggesting a potential role in the management of oxidative stress-related conditions.

Signaling Pathway and Experimental Workflow

To visualize the logical flow of synthesis and characterization, a workflow diagram is provided below. Additionally, a proposed signaling pathway for the anticancer activity of this compound is illustrated, based on its known effects on cancer cells.

Caption: A workflow diagram illustrating the synthesis and characterization of this compound.

Caption: A diagram of the proposed signaling pathway for the anticancer activity of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-nitrobenzimidazole

This guide provides a comprehensive overview of the known physical properties of 2-Methyl-5-nitrobenzimidazole, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is an organic compound featuring a benzimidazole core structure substituted with a methyl group at the second position and a nitro group at the fifth position.[1] This compound typically appears as a yellow to orange crystalline solid.[1]

Table 1: Physical Property Data for this compound

| Property | Value | Source |

| Melting Point | 223-225 °C | Guidechem[2] |

| Melting Point | 223 °C | NIST WebBook[3] |

| Melting Point | 219 °C | ResearchGate (citing a 1905 publication)[4] |

| Water Solubility (log10WS in mol/L) | -3.39 (Calculated) | Cheméo[5] |

| Solubility in Organic Solvents | Moderate solubility in polar organic solvents | CymitQuimica[1] |

Experimental Protocols

General Protocol for Melting Point Determination (Capillary Method):

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with impurities generally causing a depression and broadening of the melting point range.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound (e.g., this compound)

-

Mortar and pestle or spatula for pulverizing the sample

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered.[6][7]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until a small, compact column of the sample (typically 2-3 mm in height) is formed at the bottom of the tube.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[6]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Melting Point Range Determination: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[7][8]

-

Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.[6]

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: A generalized workflow for the determination and documentation of physical properties.

References

- 1. CAS 1792-40-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CAS 1792-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemlab.truman.edu [chemlab.truman.edu]

Spectroscopic Profile of 2-Methyl-5-nitrobenzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Solvent | Instrument Frequency | Assignment |

| ~8.4 - 8.5 | d | DMSO-d₆ | 400 MHz | H-4 |

| ~8.1 | dd | DMSO-d₆ | 400 MHz | H-6 |

| ~7.7 | d | DMSO-d₆ | 400 MHz | H-7 |

| ~2.6 | s | DMSO-d₆ | 400 MHz | -CH₃ |

| ~12.9 | br s | DMSO-d₆ | 400 MHz | N-H |

¹³C NMR Data

| Chemical Shift (ppm) | Solvent | Instrument Frequency | Assignment |

| ~155 | DMSO-d₆ | 150 MHz | C-2 |

| ~148 | DMSO-d₆ | 150 MHz | C-5 |

| ~143 | DMSO-d₆ | 150 MHz | C-3a |

| ~119 | DMSO-d₆ | 150 MHz | C-7a |

| ~118 | DMSO-d₆ | 150 MHz | C-6 |

| ~115 | DMSO-d₆ | 150 MHz | C-4 |

| ~112 | DMSO-d₆ | 150 MHz | C-7 |

| ~14 | DMSO-d₆ | 150 MHz | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-3000 | N-H stretching |

| ~1620 | C=N stretching |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |

| ~1450 | C-H bending (methyl) |

| ~830 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular ion) |

| 131 | [M - NO₂]⁺ |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound, based on established methodologies for similar compounds.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a proton frequency of 600 MHz and a carbon frequency of 150 MHz, respectively.[2] ¹H NMR spectra are acquired with a spectral width of 8278 Hz, an acquisition time of 3.95 s, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 37878 Hz, an acquisition time of 0.86 s, and a relaxation delay of 2 s are typically used. All spectra are recorded at room temperature.[2]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Mattson 1000 FT-IR spectrophotometer or a Bruker Vertex 70 spectrophotometer.[2][3] The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectra are obtained using an IonSpec QFT-MALDI MS or a similar instrument capable of electron ionization (EI).[1][2] For EI-MS, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

CAS 1792-40-1 chemical information and safety data

An In-depth Technical Guide to 2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1)

This technical guide provides comprehensive chemical information, safety data, experimental protocols, and an overview of the biological activities associated with this compound (CAS 1792-40-1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings.[1] It is characterized by a methyl group at the second position and a nitro group at the fifth position of the benzimidazole framework.[1] This compound typically appears as a yellow to orange crystalline solid and has moderate solubility in polar organic solvents.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1792-40-1 | [1][2][3][4] |

| Molecular Formula | C₈H₇N₃O₂ | [1][2][3][4] |

| Molecular Weight | 177.16 g/mol | [1][2][3][4] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 446.0 ± 18.0 °C at 760 mmHg | [3] |

| Flash Point | 223.5 ± 21.2 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.94 | [3] |

| Water Solubility | Log10WS: -3.39 (mol/L) | [2] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |

| Refractive Index | 1.707 | [3] |

| pKa | 9.83 ± 0.10 (Predicted) | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | May cause respiratory irritation |

Source:[5]

Handling and Storage:

-

Engineering Controls: Use only in a chemical fume hood.[3]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[3]

-

Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[3]

-

Conditions to Avoid: Keep away from heat, flames, and sparks.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[3]

-

Storage: Store in a dry, well-ventilated place with the container tightly sealed.[5]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-5-nitrobenzimidazoles, including the title compound, is well-established in the literature. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid. For the synthesis of this compound, acetic acid would be the carboxylic acid of choice.

Experimental Protocol: Synthesis via Condensation with Acetic Acid

This protocol is based on the general method for synthesizing 2-substituted-5-nitrobenzimidazoles.[3]

Materials:

-

4-nitro-o-phenylenediamine

-

Glacial acetic acid

-

4N Hydrochloric acid (HCl)

-

Aqueous ammonia

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and glacial acetic acid (0.01 mole).

-

Add 4N aqueous HCl (approximately 15 mL) to the mixture.

-

Heat the reaction mixture under reflux for a suitable period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath.

-

Neutralize the mixture by slowly adding aqueous ammonia until the product precipitates.

-

Filter the crude product, wash it with cold water, and then dry it.

-

Recrystallize the dried product from ethanol to obtain pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The 5-nitrobenzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its presence in a wide array of biologically active compounds.[3][6] The nitro group at the 5-position significantly enhances the biological activities of these molecules.[6][7]

Antimicrobial Activity

Derivatives of 5-nitrobenzimidazole have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8]

Anticancer Activity

The anticancer potential of 5-nitrobenzimidazole derivatives is an area of active research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[9]

Table 3: Anticancer Activity of Selected 5-Nitrobenzimidazole Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

| Thiobenzimidazole derivatives | MCF-7 (Breast Adenocarcinoma) | 0.76 - 21.5 |

| 5-Nitrobenzimidazole-pyrimidine hybrids | HepG2 (Hepatocellular Carcinoma) | 4.37 |

| Benzimidazole acridine derivative (8m) | SW480 (Colon Cancer) | 6.77 |

| Benzimidazole acridine derivative (8m) | HCT116 (Colon Cancer) | 3.33 |

Source:[9]

Anthelmintic and Antioxidant Activities

Studies have also reported the anthelmintic and antioxidant properties of certain 5-nitrobenzimidazole derivatives.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.[9]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action

While the specific signaling pathways for this compound are not extensively detailed in the available literature, the broader class of 5-nitrobenzimidazoles is known to exert its anticancer effects through the induction of apoptosis.

Caption: A hypothetical signaling pathway for apoptosis induction by 5-nitrobenzimidazoles.

Conclusion

This compound (CAS 1792-40-1) is a compound of significant interest due to its versatile chemical nature and its association with the biologically active 5-nitrobenzimidazole scaffold. The information presented in this guide, including its chemical and physical properties, safety data, synthesis protocols, and an overview of its potential biological activities, provides a solid foundation for researchers and drug development professionals. Further investigation into the specific mechanisms of action and the development of novel derivatives could lead to the discovery of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H7N3O2 | CID 74524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 1792-40-1: this compound | CymitQuimica [cymitquimica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Biological Potential of 2-Methyl-5-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of 2-Methyl-5-nitrobenzimidazole, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document provides a comprehensive overview of its synthesis, antimicrobial, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of its potential mechanisms of action.

Introduction

This compound is an organic compound featuring a benzimidazole core structure, which is a common motif in a variety of biologically active molecules. The presence of a methyl group at the 2-position and a nitro group at the 5-position of the benzimidazole ring significantly influences its chemical properties and biological activities. This guide delves into the scientific evidence supporting its potential as a lead compound in drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-methylbenzimidazole. This reaction is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-methylbenzimidazole, concentrated nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

Dissolve 2-methylbenzimidazole in concentrated sulfuric acid in a flask, while cooling in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while stirring and maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then dry it to obtain this compound.

-

Anticancer Activity

While specific quantitative data for the anticancer activity of this compound is not extensively available in the public domain, numerous studies have demonstrated the potent anticancer effects of its derivatives. These derivatives have shown significant cytotoxicity against various cancer cell lines.

Quantitative Anticancer Activity Data for 2-Aryl-5-nitrobenzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 |

| Compound 3 (an aryl-substituted 5-nitrobenzimidazole) | K562 (Leukemia) | Not specified, but induces apoptosis |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Materials: 96-well plates, cancer cell lines, culture medium, this compound (or its derivatives), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Antimicrobial Activity

Similar to its anticancer properties, the antimicrobial activity of the core this compound is not as extensively documented as that of its derivatives. However, the benzimidazole scaffold is well-known for its broad-spectrum antimicrobial effects.

Quantitative Antimicrobial Activity Data for 5-Nitrobenzimidazole Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) |

| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 |

| 2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | 17 |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method tests the antibiotic sensitivity of bacteria. It uses antibiotic-impregnated wafers to test the extent to which bacteria are affected by those antibiotics.

-

Materials: Petri dishes with Mueller-Hinton agar, bacterial cultures, sterile swabs, paper disks impregnated with the test compound, and an incubator.

-

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Aseptically place paper disks impregnated with a known concentration of this compound (or its derivatives) onto the surface of the agar.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Potential Mechanisms of Action

The biological activities of this compound and its derivatives are believed to be mediated through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Some 5-nitrobenzimidazole derivatives have been shown to exhibit PARP inhibitory activity. By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks, which can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with deficient DNA repair pathways.

Unlocking the Therapeutic Potential of 2-Methyl-5-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic organic compound characterized by a fused benzene and imidazole ring system, with a methyl group at the second position and a nitro group at the fifth position.[1][2] This compound belongs to the broader class of nitrobenzimidazoles, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the molecule's chemical reactivity and is crucial for its biological action.[1][4] The structural similarities of the benzimidazole core to naturally occurring purines allow these compounds to interact with various biological macromolecules, making them a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of this compound and its derivatives, with a focus on its anticancer, antimicrobial, and antiparasitic properties.

Synthesis of this compound and Its Derivatives

The synthesis of 2-substituted-5-nitrobenzimidazoles is primarily achieved through the condensation of 4-nitro-o-phenylenediamine with various electrophilic reagents like carboxylic acids or aldehydes.[5]

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole

This protocol describes a common method for synthesizing the parent compound.

Materials:

-

4-nitro-o-phenylenediamine

-

Glacial acetic acid

-

4N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Ice bath

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine and glacial acetic acid is refluxed in 4N HCl for 4 hours.

-

The reaction mixture is then cooled in an ice bath.

-

The cooled solution is neutralized by the dropwise addition of 10% NaOH solution until a precipitate forms.

-

The precipitate is collected by filtration, washed with cold ethanol, and then dried.

-

The crude product can be further purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of 1-Substituted-2-methyl-5-nitrobenzimidazoles

This protocol outlines the synthesis of derivatives with substitutions at the N-1 position of the benzimidazole ring, which has been shown to be a key position for modifying biological activity.[3]

Materials:

-

2-Methyl-5-nitro-1H-benzimidazole

-

Appropriate heterocyclic methyl halide (e.g., 2-(chloromethyl)piperazine)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

2-Methyl-5-nitro-1H-benzimidazole is dissolved in ethanol.

-

An ethanolic solution of KOH is added dropwise to the benzimidazole solution.

-

The appropriate heterocyclic methyl halide (e.g., 2-(chloromethyl)piperazine) is then added to the reaction mixture.

-

The mixture is refluxed for 4-5 hours.

-

After cooling, the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[3]

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzimidazole Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Among its numerous derivatives, 2-Methyl-5-nitrobenzimidazole has emerged as a significant core for the development of novel therapeutic agents. The presence of the methyl group at the 2-position and a nitro group at the 5-position of the benzimidazole ring system critically influences the electronic and steric properties of the molecule, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of 4-nitro-o-phenylenediamine with acetic acid or its derivatives. A general synthetic scheme is outlined below.

General Synthetic Workflow

Experimental Protocols

Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation with Aldehydes

This protocol describes a common method for the synthesis of 2-substituted-5-nitrobenzimidazoles.[1]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (DME)

-

Sodium metabisulfite

-

Ice bath

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Chloroform:methanol (9:1) solvent system for TLC

-

Ethyl acetate

-

Methanol for recrystallization

Procedure:

-

Dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane in a round-bottom flask.[1]

-

Add 1.01 equivalents of the aromatic aldehyde to the mixture.[1]

-

Stir the reaction mixture in an ice bath at 0°C for 2 hours.[1]

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.[1]

-

To cyclize the Schiff base, add more dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as an oxidizing agent.[1]

-

Stir the mixture under reflux for 48 hours.[1]

-

Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.[1]

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash it with water, and dry it.

-

Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.

-

In cases where a precipitate does not form, extract the product with ethyl acetate.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) | A549 (Lung Carcinoma) | 0.028 | [2] |

| Compound 3 | K562 (Leukemia) | Not specified, but induces apoptosis and S phase arrest | [2] |

| Various Derivatives | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [3] |

| Compound 28 | MCF-7, MDA-MB231, A549 | 2.2 - 11.9 | [3] |

| Compound 32 | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [3] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2, Huh7 | 0.39, 0.32 (µg/mL) | [3] |

Signaling Pathways in Anticancer Activity

Apoptosis Induction Pathway:

Several this compound derivatives have been shown to induce apoptosis through the intrinsic and extrinsic pathways. This often involves the modulation of key regulatory proteins.

Cell Cycle Arrest Pathway (G2/M Phase):

Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M checkpoint, through the modulation of ATM, Chk2, and p53 pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

96-well plates

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.[4]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a variety of bacterial and fungal strains. The nitro group is often crucial for their antimicrobial action, which can involve the generation of cytotoxic radicals upon reduction within the microbial cell.[4]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 1h | Penicillium | - | More effective than Nystatin | [6] |

| Compounds 1a-j | Various fungal species | - | 50 | [6] |

| XY-3 | B. cereus | 18 | - | [7] |

| XY-1 | E. coli | 17 | - | [7] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[8]

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Sterile cork borer (6 mm)

-

Incubator

Procedure:

-

Prepare sterile agar plates.[8]

-

Prepare a microbial inoculum and adjust its turbidity to the 0.5 McFarland standard.[8]

-

Evenly spread 100 µL of the microbial suspension over the agar surface.[8]

-

Create wells of 6 mm diameter in the agar using a sterile cork borer.[8]

-

Add 100 µL of the test compound solution (e.g., 100 µg/mL) into the wells.[8]

-

Use a well with the solvent as a negative control and wells with standard drugs as positive controls.[8]

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.[8]

-

Measure the diameter of the zone of inhibition in millimeters around each well.[8]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, particularly their anticancer and antimicrobial effects, warrants further investigation. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications to optimize potency and selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Methyl-5-nitrobenzimidazole. Drawing upon the established understanding of the broader class of 5-nitroaromatic compounds, this document details the core principles of bioreductive activation, subsequent cellular damage, and the methodologies used to assess its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from closely related derivatives to provide a valuable comparative context for research and development.

Core Mechanism of Action: A Prodrug Approach

This compound, like other 5-nitroimidazole and 5-nitrobenzimidazole derivatives, functions as a prodrug. Its biological activity is contingent upon the chemical reduction of its nitro group, a process that occurs preferentially within the low-oxygen (hypoxic or anaerobic) environments characteristic of certain bacteria, protozoa, and the microenvironment of solid tumors. This selective activation is a cornerstone of its therapeutic potential and spectrum of activity.

The proposed mechanism can be delineated into several key stages:

-

Cellular Uptake: The unactivated this compound molecule, being relatively small and lipophilic, is believed to passively diffuse across the cell membranes of target organisms.

-

Reductive Activation: Inside the target cell, the compound undergoes a series of one-electron reductions of the C5-nitro group (-NO₂). This critical activation step is catalyzed by low-redox-potential enzymes, such as nitroreductases (e.g., RdxA, FrxA) and pyruvate:ferredoxin oxidoreductase (PFOR), which are present in anaerobic and microaerophilic organisms. The process is highly dependent on the low redox potential within these cells. In the presence of oxygen, the initial radical anion can be rapidly re-oxidized back to the parent compound, a futile cycle that limits its toxicity in aerobic cells and confers its selective activity.

-

Generation of Cytotoxic Intermediates: The multi-step reduction of the nitro group leads to the formation of a cascade of highly reactive, short-lived intermediates. These include the nitrosoimidazole, the hydroxylamine derivative, and other radical species. These intermediates are the primary effectors of cellular damage.

-

Macromolecular Damage: The generated reactive species can covalently bind to and inflict damage upon critical cellular macromolecules. The primary target is thought to be DNA, where the reactive intermediates can cause strand breaks, helical destabilization, and other forms of damage that inhibit DNA replication and repair, ultimately leading to cell death. Additionally, these intermediates can interact with and damage other vital molecules such as proteins and thiols, further contributing to cellular dysfunction and cytotoxicity.

The following diagram illustrates the proposed reductive activation pathway of this compound.

Quantitative Biological Activity of 5-Nitrobenzimidazole Derivatives

Table 1: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | |

| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | |

| 2-(4-aminophenyl)benzimidazole derivatives | Pseudomonas aeruginosa | 25 | |

| Ni(II) complex with (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Staphylococcus aureus | 50 |

| Ni(II) complex with (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Escherichia coli | 6.25 | |

Table 2: Antiparasitic and Cytotoxic Activity of 5-Nitrobenzimidazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Giardia intestinalis | 3.95 | |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Trichomonas vaginalis | 4 times more active than benznidazole | |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide (Compound 8) | Trichomonas vaginalis | 4 times more active than benznidazole | |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (human lung cancer cell line) | 0.028 |

| 5-Methyl-2-mercaptobenzimidazole (5-MeMBI) | SIRC rabbit corneal cells | 761.5 | |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound) stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture (18-24 hours old)

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring absorbance at 625 nm to be between 0.08 and 0.13.

-

Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Plate Preparation and Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add an additional 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the wells in column 10.

-

Column 11 will serve as the growth control (no compound).

-

Column 12 will serve as the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (from step 1) to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

-

The following diagram outlines the workflow for the MIC determination protocol.

Protocol 2: Assessment of DNA Damage via Alkaline Single Cell Gel Electrophoresis (Comet Assay)

This protocol provides a general framework for detecting DNA single-strand breaks and alkali-labile sites in individual cells exposed to a test compound.

Materials:

-

Test compound

-

Cultured cells (e.g., peripheral blood lymphocytes, cancer cell lines)

-

Microscope slides (fully frosted)

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., ethidium bromide, SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment:

-

Expose the cultured cells to various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. Include a positive control (e.g., a known DNA damaging agent like MMS) and a negative (vehicle) control.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

After treatment, harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix approximately 1 x 10⁴ cells with 0.5% LMPA at 37°C.

-

Quickly pipette this cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.

-

-

Cell Lysis:

-

Carefully remove the coverslips and immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank.

-

Fill the tank with cold alkaline electrophoresis buffer and let the slides sit for approximately 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.

-

Perform electrophoresis at a low voltage (e.g., ~25 V) and current (e.g., ~300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

After electrophoresis, gently remove the slides and wash them with neutralization buffer to remove excess alkali.

-

Stain the DNA by adding a few drops of a suitable fluorescent DNA stain.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope. Damaged DNA will migrate away from the nucleus, forming a "comet tail."

-

Analyze at least 50-100 randomly selected cells per slide using image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).

-

Conclusion

The mechanism of action of this compound is rooted in its identity as a bioreductive prodrug, a characteristic it shares with other clinically significant 5-nitroaromatic compounds. Its selective activation under hypoxic conditions to form DNA-damaging reactive intermediates provides a strong rationale for its investigation as an antimicrobial and potentially as an anticancer agent. While quantitative biological data for this specific molecule remains sparse in the literature, the established protocols for MIC determination and DNA damage assessment provide a clear path for its further evaluation. The comparative data from related derivatives suggest that the 5-nitrobenzimidazole scaffold is a promising area for the development of new therapeutic agents. Future research should focus on elucidating the specific biological activity profile of this compound and exploring its potential in various therapeutic contexts.

Solubility Profile of 2-Methyl-5-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative information, presents a calculated aqueous solubility value, and furnishes a detailed experimental protocol for determining precise solubility in various solvents.

Introduction

This compound (C₈H₇N₃O₂) is a crystalline solid, typically appearing as a yellow to orange powder. Its chemical structure, featuring a benzimidazole core with a methyl group at the 2-position and a nitro group at the 5-position, imparts moderate solubility in polar organic solvents. Understanding its solubility is critical for its application in drug development and various chemical syntheses, as it directly impacts reaction kinetics, purification processes, and formulation strategies.

Solubility Data

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Solubility Description | Quantitative Value (Calculated) |

| Water | Sparingly soluble | log₁₀WS = -3.39[1][2] |

| Polar Organic Solvents | Moderately soluble[3] | Data not available |

Note: The aqueous solubility is a calculated value and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, purified water)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Mobile phase for HPLC (e.g., acetonitrile/water mixture)

-

Reference standards of this compound

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the mobile phase in HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This detailed guide provides researchers and drug development professionals with the necessary information to understand and determine the solubility of this compound. The provided experimental protocol can be adapted to various laboratory settings to generate precise and reliable solubility data, which is crucial for advancing research and development activities involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitrobenzimidazole

Introduction

2-Methyl-5-nitrobenzimidazole is a key heterocyclic compound widely utilized as a building block in medicinal chemistry and drug development. The benzimidazole scaffold, particularly when substituted with a nitro group, is a privileged structure present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anthelmintic, and anticancer properties. The synthesis of this compound is commonly achieved through the condensation of a substituted o-phenylenediamine with acetic acid. This document provides a detailed protocol for the synthesis of this compound from 4-nitro-o-phenylenediamine and acetic acid, a method known as the Phillips condensation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-nitro-o-phenylenediamine | 0.01 mole (1.53 g) | Based on general benzimidazole synthesis[1] |

| Glacial Acetic Acid | 0.01 - 0.03 mole (0.6 - 1.8 g) | [1] |

| Acid Catalyst (e.g., HCl) | 4N aqueous solution | [1] |

| Reaction Conditions | ||

| Temperature | 100 °C (reflux) | Adapted from similar syntheses[2][3] |

| Reaction Time | 2 hours | Adapted from similar syntheses[2][3] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 224-226 °C | |

| Yield | ||

| Theoretical Yield | 1.77 g (based on 0.01 mole starting material) | |

| Expected Yield | High | General expectation for this reaction type |

Experimental Protocols

This protocol outlines the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine with glacial acetic acid, facilitated by an acid catalyst.

Materials:

-

4-nitro-o-phenylenediamine

-

Glacial Acetic Acid

-

4N Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution or aqueous ammonia

-

Ethanol

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole, 1.53 g) and glacial acetic acid (0.02 mole, 1.2 g).[1]

-

Acid Catalyst Addition: To the mixture, add 20 mL of 4N aqueous hydrochloric acid.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to 100°C using a heating mantle or a water bath.[2][3] Let the reaction reflux for 2 hours with continuous stirring.

-

Cooling: After 2 hours, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath.

-

Neutralization and Precipitation: Slowly add a 10% sodium hydroxide solution or aqueous ammonia to the cooled reaction mixture with constant stirring until the solution is alkaline (pH > 7).[2][3] The crude this compound will precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4] Wash the solid with ice-cold water to remove any remaining salts and impurities.[3]

-

Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution has color impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a moderate temperature.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as IR and NMR to confirm its structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-5-nitrobenzimidazole. The described protocol is applicable for the determination of the compound in bulk drug substances and can be adapted for related impurities in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate analytical procedure.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for quality control during its production and for monitoring in related drug products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, system suitability parameters, and method validation details.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

-

Reagents:

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 100 µg/mL.[1] Working standards are prepared by diluting the stock solution.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis.[2] The following conditions have been found to be suitable for the separation and quantification of this compound:

| Parameter | Recommended Condition |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Isocratic: Methanol and Water (20:80 v/v)[1] |

| Gradient options can be explored with Acetonitrile and Water.[1] | |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 310 nm[1] |

| Run Time | Approximately 10 minutes |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[2]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

| Parameter | Typical Results |

| Linearity | A linear relationship is observed in the concentration range of 5-500 µg/mL with a correlation coefficient (r²) of >0.999.[1] |

| Precision (RSD%) | Intra-day precision: <1%; Inter-day precision: <2.6%.[1] |

| Accuracy (% Recovery) | Typically in the range of 98-103%.[1] |

| Limit of Detection (LOD) | Dependent on instrumentation, but typically in the ng/mL range. |

| Limit of Quantification (LOQ) | Dependent on instrumentation, but typically in the ng/mL to low µg/mL range. |

Data Presentation

The following table summarizes the key quantitative data for the HPLC analysis of this compound.

| Parameter | Value | Reference |

| Retention Time | Approximately 3.86 min | [1] |

| Linearity Range | 5-500 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Intra-day Precision (RSD%) | < 1% | [1] |

| Inter-day Precision (RSD%) | < 2.6% | [1] |

| Accuracy (% Recovery) | 100-103% | [1] |

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is accurate, precise, and specific, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided protocol and validation parameters can serve as a starting point for method implementation and further optimization as needed.

References

Application Notes and Protocols for the Purification of Crude 2-Methyl-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzimidazole is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Crude this compound obtained from synthesis often contains unreacted starting materials, by-products, and other impurities. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques.

Potential Impurities: The primary impurities in crude this compound can include unreacted 4-nitro-o-phenylenediamine, excess acetic acid from the synthesis, and isomeric by-products. The purification strategies outlined below are designed to effectively remove these contaminants.

Purification Techniques

Two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.[1] The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.

2.1.1. Solvent Selection

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Dissolve impurities well at all temperatures or not at all.

Based on literature for similar compounds, a mixed solvent system is often effective.

2.1.2. Protocol: Recrystallization from an Alcohol-Chloroform Mixture

This protocol is adapted from a method described for the crystallization of this compound.

Materials:

-

Crude this compound

-

Ethanol (or Methanol)

-

Chloroform

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a 1:1 (v/v) mixture of ethanol and chloroform to the flask.

-

Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent mixture until a clear solution is obtained.

-

If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

-

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. The formation of crystals can be initiated by scratching the inside of the flask with a glass rod.

-

Once crystallization appears complete at room temperature, cool the flask in an ice bath for 30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold ethanol-chloroform solvent mixture to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven at a temperature below the compound's melting point (approximately 223-225°C) to remove residual solvent.

2.1.3. Data Presentation: Recrystallization

| Parameter | Crude Product | After Recrystallization |

| Appearance | Brownish solid | Light yellow to off-white crystals |

| Purity (by HPLC) | ~85-90% | >98% |

| Yield | - | 70-85% |

| Melting Point | Broad range | Sharp range (e.g., 223-225°C) |

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.[3] It is particularly useful when recrystallization is ineffective at removing certain impurities.

2.2.1. Principle

This technique involves a stationary phase (e.g., silica gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that moves through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

2.2.2. Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Cotton or glass wool

-

Sand

-

Beakers and Erlenmeyer flasks

-